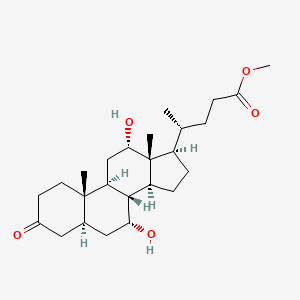

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate is a synthetic derivative of petromyzonol, a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form) . This compound is primarily used in biochemical research, particularly in the study of bile acids and their derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate can be synthesized from cholan-24-oic acid, 7,12-bis(formyloxy)-3-oxo-, (5beta,7alpha,12alpha)- . The synthesis involves several steps, including esterification and oxidation reactions. The reaction conditions typically require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .

Applications De Recherche Scientifique

Pharmaceutical Research

Cholesterol Metabolism Modulation

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate plays a significant role in modulating cholesterol metabolism. Its ability to influence metabolic pathways makes it a candidate for drug development targeting metabolic disorders such as hyperlipidemia and atherosclerosis. Studies have shown that bile acid derivatives can impact lipid profiles and improve metabolic health.

Therapeutic Potential in Liver Diseases

Research indicates that bile acid derivatives may offer therapeutic benefits in treating liver diseases. The compound's interaction with liver enzymes suggests it could help regulate bile acid synthesis and secretion, potentially alleviating conditions like cholestasis.

Biochemical Studies

Biochemical Characterization

The compound is utilized in studying the biochemical characteristics of bile acids and their derivatives. Its structural properties allow researchers to investigate how modifications affect biological activity, which is crucial for understanding bile acid signaling pathways in health and disease.

Cellular Mechanisms

this compound influences various cellular functions, including cell signaling and gene expression. By examining its effects on cell metabolism and signaling pathways, researchers can gain insights into the molecular mechanisms underlying metabolic disorders.

Analytical Chemistry

Development of Biochemical Assays

The compound is employed in developing biochemical assays to study enzyme activity related to bile acid metabolism. These assays can help identify potential drug candidates by screening for compounds that modulate enzyme function effectively.

Table: Summary of Research Findings

Notable Case Studies

-

Cholesterol Regulation Study

A study demonstrated that this compound significantly reduced serum cholesterol levels in animal models, indicating its potential as a therapeutic agent for hyperlipidemia. -

Liver Disease Treatment Exploration

In vitro studies revealed that this compound could enhance liver function by promoting bile flow and reducing liver inflammation, suggesting its applicability in managing cholestatic liver diseases.

Mécanisme D'action

The mechanism of action of Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it can interact with bile acid receptors and transporters, influencing various physiological processes. The exact molecular targets and pathways depend on the specific context of its use in research .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5beta-cholanoate: Another bile acid derivative with similar properties.

Cholic Acid Derivatives: Compounds like cholic acid and its derivatives share structural similarities with Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate.

Uniqueness

This compound is unique due to its specific functional groups and structural configuration, which influence its biochemical properties and interactions. Its synthetic origin and specific applications in research further distinguish it from other bile acid derivatives .

Activité Biologique

Methyl 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanoate, a derivative of bile acids, is characterized by its unique structural features, including a methyl ester group and multiple hydroxy and keto functional groups. This compound has garnered attention for its potential biological activities and applications in pharmacology and biochemistry.

- Molecular Formula : C25H40O5

- Molecular Weight : 420.58 g/mol

- CAS Number : 14772-92-0

The presence of the keto group at position 3 and hydroxy groups at positions 7 and 12 contribute to its reactivity and biological activity. The compound is also known as a steroid derivative, which is significant in various biochemical pathways.

Biological Activities

This compound exhibits several biological activities:

- Cholesterol Metabolism : As a bile acid derivative, it plays a role in cholesterol homeostasis and metabolism. It is involved in the regulation of bile acid synthesis, primarily through the action of cytochrome P450 enzymes such as CYP7A1, which catalyzes the hydroxylation of cholesterol .

- Glucose Regulation : Recent studies have indicated that this compound may enhance the bioavailability of other antidiabetic agents. For instance, in a rat model, coadministration with gliclazide improved its pharmacokinetics without significantly altering glucose levels .

- Antioxidant Properties : The compound has been noted for its potential antioxidant activity, which may contribute to protective effects against oxidative stress in cellular systems.

Case Studies

- Pharmacokinetics and Glucose-Lowering Activity : A study involving male Wistar rats demonstrated that the combination of gliclazide and this compound resulted in increased bioavailability of gliclazide compared to controls . This suggests a synergistic effect that could be exploited in diabetes management.

- Synthesis and Characterization : Various methods have been developed for synthesizing this compound, including multi-step reactions that yield high purity levels (>95% HPLC) essential for research applications .

Comparative Analysis

The table below summarizes key structural differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 3-Keto-7α,12α-dihydroxy-5α-cholanoate | C25H40O5 | Contains methyl ester group |

| 7-Keto-deoxycholic acid | C24H38O5 | Lacks hydroxyl groups at positions 7 and 12 |

| Chenodeoxycholic acid | C24H40O5 | Different hydroxyl positioning (3α-hydroxy) |

| Lithocholic acid | C24H40O3 | Lacks keto group at position 3 |

Applications

This compound has potential applications in:

- Pharmaceutical Research : Its role in modulating cholesterol metabolism makes it a candidate for drug development targeting metabolic disorders.

- Organic Synthesis : The compound's functional groups allow for various chemical transformations useful in synthetic chemistry.

Propriétés

IUPAC Name |

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZOGAIBGCZRCL-SVHSVDIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.